molecular formula C21H19O2PS B12890277 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde CAS No. 919992-15-7

4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde

Cat. No.: B12890277
CAS No.: 919992-15-7
M. Wt: 366.4 g/mol
InChI Key: KPRASHCWDWLDNH-UHFFFAOYSA-N
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Description

4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a diphenylphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Diphenylphosphorothioyl)ethanol, which is then reacted with 4-formylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzoic acid.

    Reduction: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The diphenylphosphorothioyl group can interact with proteins and enzymes, potentially modifying their activity. The benzaldehyde moiety can participate in reactions that form Schiff bases with amines, which can be useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Dimethylamino)ethoxy)benzaldehyde
  • 4-(2-(Diisopropylamino)ethoxy)benzaldehyde
  • 4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzaldehyde

Uniqueness

4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

919992-15-7

Molecular Formula

C21H19O2PS

Molecular Weight

366.4 g/mol

IUPAC Name

4-(2-diphenylphosphinothioylethoxy)benzaldehyde

InChI

InChI=1S/C21H19O2PS/c22-17-18-11-13-19(14-12-18)23-15-16-24(25,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17H,15-16H2

InChI Key

KPRASHCWDWLDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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